N-benzhydryl-4-(thiazol-2-yloxy)benzamide
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Overview
Description
N-benzhydryl-4-(thiazol-2-yloxy)benzamide is a useful research compound. Its molecular formula is C23H18N2O2S and its molecular weight is 386.47. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Agents
- Synthesis as Antimicrobial Agents : A study by Bikobo et al. (2017) synthesized derivatives of N-phenyl-4-(4-(thiazol-2-yl)-phenyl)-thiazol-2-amine and 5-(2-(phenylamino)-thiazol-4-yl)-benzamide ethers. These compounds exhibited significant antimicrobial activity against various bacterial and fungal strains, with some being more potent than reference drugs (Bikobo et al., 2017).
Antifungal Agents
- Antifungal Applications : Research by Narayana et al. (2004) involved the synthesis of benzamide derivatives with potential as antifungal agents. The study explored the reactivity of different thiazole-based compounds, indicating their utility in developing new antifungal medications (Narayana et al., 2004).
Supramolecular Gelators
- Role in Supramolecular Gelation : A study by Yadav and Ballabh (2020) found that certain N-(thiazol-2-yl) benzamide derivatives can act as supramolecular gelators. This research has implications for the development of materials with specific physical properties, like stability and gelation behavior (Yadav & Ballabh, 2020).
Chromium Measurement in Pharmaceuticals
- Chromium Measurement in Pharmaceuticals : A 2023 study by Vazifekhoran et al. synthesized a derivative of N-(thiazol-2-ylcarbamothioyl) benzamide for use in chromium measurement in pharmaceutical samples. This demonstrates the compound's utility in analytical chemistry, particularly for quality control in pharmaceutical manufacturing (Vazifekhoran et al., 2023).
Stem Cell Research
- Stem Cell Research : Ries et al. (2013) discussed the synthesis of N-benzyl-2-(pyrimidin-4′-ylamino)-thiazole-4-carboxamide (thiazovivin), which is known to improve the generation of human induced pluripotent stem cells (iPSCs) from human fibroblasts. This indicates the compound's relevance in stem cell research and regenerative medicine (Ries et al., 2013).
Mechanism of Action
Target of Action
N-benzhydryl-4-(thiazol-2-yloxy)benzamide is a complex compound that has been synthesized for its potential biological activities Similar compounds with thiazole and sulfonamide groups have shown known antibacterial activity .
Mode of Action
It is suggested that similar compounds may interact with their targets to exert antibacterial effects . These molecules, when used in conjunction with cell-penetrating peptides, have shown potent antibacterial activity against both Gram-negative and Gram-positive bacteria .
Biochemical Pathways
Similar compounds have been investigated for their antibacterial activity, suggesting that they may affect pathways related to bacterial growth and survival .
Result of Action
Similar compounds have shown potent antibacterial activity, suggesting that they may exert effects at the molecular and cellular levels that inhibit bacterial growth .
Action Environment
It is known that factors such as temperature, ph, and the presence of other substances can influence the action of similar compounds .
Properties
IUPAC Name |
N-benzhydryl-4-(1,3-thiazol-2-yloxy)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O2S/c26-22(19-11-13-20(14-12-19)27-23-24-15-16-28-23)25-21(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-16,21H,(H,25,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWBWHEWRZYMJDT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)C3=CC=C(C=C3)OC4=NC=CS4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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